molecular formula C9H11F3N2O B14072539 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14072539
M. Wt: 220.19 g/mol
InChI Key: ZXRZAGCGSLKOCT-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O It is characterized by the presence of an ethyl group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-ethyl-4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted hydrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The compound may bind to proteins or enzymes, altering their activity and triggering biochemical pathways that lead to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

[2-ethyl-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2O/c1-2-6-5-7(15-9(10,11)12)3-4-8(6)14-13/h3-5,14H,2,13H2,1H3

InChI Key

ZXRZAGCGSLKOCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(F)(F)F)NN

Origin of Product

United States

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